molecular formula C18H20N2O3S B5696185 N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide

Cat. No.: B5696185
M. Wt: 344.4 g/mol
InChI Key: XOBSECDRLFQITJ-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy-methylphenyl group, a carbamothioyl group, and a propan-2-yloxybenzamide group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Hydroxy-Methylphenyl Intermediate: This step involves the reaction of a suitable phenol derivative with a methylating agent under basic conditions to introduce the methyl group.

    Introduction of the Carbamothioyl Group: The hydroxy-methylphenyl intermediate is then reacted with a thiourea derivative under acidic conditions to form the carbamothioyl group.

    Formation of the Propan-2-yloxybenzamide Group: The final step involves the reaction of the intermediate with a suitable benzoyl chloride derivative in the presence of a base to form the propan-2-yloxybenzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbamothioyl group can be reduced to form an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide can be compared with other similar compounds, such as:

    N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide: Similar structure but with a naphthalene ring.

    N-[(2-hydroxy-4-methylphenyl)carbamothioyl]furan-2-carboxamide: Contains a furan ring instead of a benzamide group.

Properties

IUPAC Name

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-11(2)23-14-7-5-13(6-8-14)17(22)20-18(24)19-15-9-4-12(3)10-16(15)21/h4-11,21H,1-3H3,(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOBSECDRLFQITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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